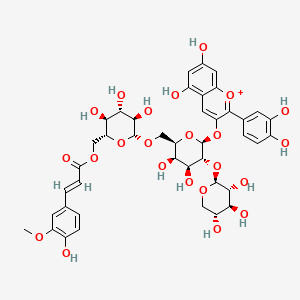

Cianidina 3-xilosil(feruloilglucosil)galactósido

Descripción general

Descripción

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is a type of anthocyanin, a class of dietary polyphenols . It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The metabolites of this compound possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .

Synthesis Analysis

The synthesis of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside involves several genes related to anthocyanin synthesis . The RNA-sequencing analysis showed that DcMYB6 and DcMYB7 had a genotypic dependent expression and they are likely involved in the regulation of anthocyanin biosynthesis .Molecular Structure Analysis

The molecular structure of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is complex, with a flavylium (2-phenyl-1-benzopyrilium) nucleus . The maximum absorption of its flavylium nucleus is related to its B-ring hydroxylation pattern .Chemical Reactions Analysis

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside undergoes biotransformation, absorption, and decomposition processes . It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream .Aplicaciones Científicas De Investigación

Industria alimentaria: Colorante natural

Las antocianinas como la Cianidina 3-xilosil(feruloilglucosil)galactósido se utilizan ampliamente como colorantes naturales en la industria alimentaria. Ofrecen una alternativa más saludable a los colorantes sintéticos, que a menudo se asocian con riesgos para la salud. La demanda de colorantes naturales está aumentando a medida que los consumidores se vuelven más conscientes de la salud .

Investigación agrícola: Mejora de los cultivos

Los estudios han demostrado que los tratamientos como el etofón pueden mejorar el contenido de antocianinas en cultivos como las zanahorias negras. Esto no solo mejora el valor nutricional y la intensidad del color de los cultivos, sino que también tiene implicaciones para una mayor rentabilidad en la producción de color a partir de biomasa vegetal .

Farmacéuticos: Propiedades antioxidantes

Las propiedades antioxidantes de las antocianinas son de gran interés en la investigación farmacéutica. Pueden neutralizar los radicales libres, lo que puede reducir el riesgo de enfermedades crónicas como el cáncer, las enfermedades cardiovasculares y los trastornos relacionados con la edad .

Cosméticos: Protección UV y antienvejecimiento

En la industria cosmética, los efectos protectores UV y antienvejecimiento de las antocianinas se aprovechan en varios productos para el cuidado de la piel. Su capacidad para mitigar el estrés oxidativo los hace adecuados para formulaciones destinadas a proteger la piel del daño solar y retrasar el proceso de envejecimiento .

Nutraceúticos: Suplementos dietéticos

Como suplementos dietéticos, las antocianinas se comercializan por sus posibles beneficios para la salud. Se cree que mejoran la salud visual y neurológica, ayudan en el control de peso y mejoran el bienestar general .

Biotecnología: Estudios de expresión genética

Las antocianinas pueden actuar como indicadores de la expresión genética relacionada con las respuestas al estrés en las plantas. La investigación sobre la biosíntesis de antocianinas, incluida la this compound, puede proporcionar información sobre la fisiología del estrés vegetal y el papel del etileno en la síntesis de antocianinas .

Mecanismo De Acción

Target of Action

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is a type of anthocyanin, a class of compounds with potent antioxidant properties . The primary targets of this compound are the biosynthetic genes involved in the anthocyanin pathway . These genes are responsible for the synthesis and accumulation of anthocyanins, which are used as natural red, blue, and purple food colorants .

Mode of Action

The interaction of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside with its targets results in the upregulation of the anthocyanin biosynthetic genes . This upregulation leads to an increase in anthocyanin content, with studies showing an approximately 25% increase in anthocyanin content in ethephon-treated carrot plants .

Biochemical Pathways

The compound affects the phenylpropanoid pathway, specifically the branch responsible for anthocyanin synthesis . The activation of this pathway is associated with the increased expression of the anthocyanin biosynthetic genes, including PAL1, PAL3, F3H1, DFR1, and LDOX2 . The downstream effects include the synthesis and accumulation of anthocyanins, which contribute to the coloration of plants .

Pharmacokinetics

It’s known that glycosyl addition improves the stability of anthocyanidins , which could potentially enhance the bioavailability of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside.

Result of Action

The result of the compound’s action is the enhanced content of anthocyanins in plants . This is of economic importance as increased pigment concentration per unit of biomass implies improved profitability parameters in food color production . Moreover, anthocyanins are known to possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .

Action Environment

Environmental factors such as the application of ethephon, an ethylene-generating compound, can influence the action of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside . Ethephon treatment has been shown to enhance anthocyanin content in black carrots . Additionally, a correlation has been proposed between ethylene and sugar contents and the induction of anthocyanin synthesis .

Direcciones Futuras

The future directions for research on Cyanidin 3-xylosyl(feruloylglucosyl)galactoside could include exploring methods for enhancing its bioavailability . This could involve the use of lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates to achieve targeted delivery with enhanced bioaccessibility and controlled release .

Análisis Bioquímico

Biochemical Properties

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside interacts with various enzymes and proteins in biochemical reactions. It is synthesized through a common biosynthesis pathway involving the enzyme galactosyltransferase, which uses uridine diphosphate galactose (UDP-galactose) and cyanidin as substrates .

Cellular Effects

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside has been shown to have various effects on cells. It has antioxidant properties and other health effects, including anti-inflammatory, anticancer, antidiabetic, anti-toxicity, cardiovascular, and nervous protective capacities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside involves interactions with biomolecules and changes in gene expression. It does not directly interact with AMPK but activates AMPK through the adiponectin receptor signaling pathway . This activation leads to a decrease in blood glucose levels and does not hinder muscle protein synthesis .

Temporal Effects in Laboratory Settings

The effects of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside can change over time in laboratory settings. It shares a common biosynthesis pathway and analogous stability with other anthocyanins . The results seen in in vitro studies may not apply when it is consumed due to its low bioavailability .

Dosage Effects in Animal Models

The effects of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside can vary with different dosages in animal models. Benefits have been seen with blood sugar reductions in the range of 150mg/kg bodyweight, a dose well above what is achieved through foods .

Metabolic Pathways

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is involved in various metabolic pathways. It is part of the phenylpropanoid pathway, which is activated under stress conditions .

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H46O23/c1-57-26-8-16(2-5-21(26)45)3-7-30(49)58-14-28-32(51)34(53)37(56)40(63-28)60-15-29-33(52)35(54)39(65-41-36(55)31(50)24(48)13-59-41)42(64-29)62-27-12-19-22(46)10-18(43)11-25(19)61-38(27)17-4-6-20(44)23(47)9-17/h2-12,24,28-29,31-37,39-42,48,50-56H,13-15H2,1H3,(H4-,43,44,45,46,47,49)/p+1/t24-,28-,29-,31+,32-,33+,34+,35+,36-,37-,39-,40-,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQNMJSHMPEZCV-JHCRVGSQSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H47O23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162083 | |

| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

919.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142561-99-7 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[[O-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→2)]-β-D-galactopyranosyl]oxy]-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-XYLOSYL(FERULOYLGLUCOSYL)GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O2Q20ZHT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (4-vinylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1652260.png)

![2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol](/img/structure/B1652261.png)

![N-[(4-methylphenyl)carbamothioyl]acetamide](/img/structure/B1652265.png)

![4-Methoxy-3-(4-methylphenyl)sulfonyloxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1652266.png)

![3-Bicyclo[3.2.1]octanylmethanamine](/img/structure/B1652271.png)

![2-[(3,5-Ditert-butyl-4-hydroxybenzoyl)amino]acetic acid](/img/structure/B1652272.png)

![6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1652278.png)

![(3As,6Ar)-2-(3-Fluorobenzyl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One](/img/structure/B1652281.png)